Pentanoic acid, 5-[(4-nitrophenyl)amino]-
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Overview
Description
Pentanoic acid, 5-[(4-nitrophenyl)amino]- is an organic compound with the molecular formula C11H14N2O4 It is a derivative of pentanoic acid, where the amino group is substituted with a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-[(4-nitrophenyl)amino]- typically involves the reaction of pentanoic acid with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-[(4-nitrophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: 5-[(4-aminophenyl)amino]pentanoic acid.
Reduction: 5-[(4-nitrophenyl)amino]pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanoic acid, 5-[(4-nitrophenyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of pentanoic acid, 5-[(4-nitrophenyl)amino]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
5-aminopentanoic acid: A δ-amino acid with similar structural features but without the nitro group.
4-nitroaniline: Contains the nitro group but lacks the pentanoic acid moiety.
Pentanoic acid: The parent compound without the amino and nitro substitutions.
Uniqueness
Pentanoic acid, 5-[(4-nitrophenyl)amino]- is unique due to the presence of both the nitro and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H14N2O4 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-(4-nitroanilino)pentanoic acid |
InChI |
InChI=1S/C11H14N2O4/c14-11(15)3-1-2-8-12-9-4-6-10(7-5-9)13(16)17/h4-7,12H,1-3,8H2,(H,14,15) |
InChI Key |
VGWDTNBWUPXDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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